3-Methylcholanthrene-1-one

Description

Contextual Significance within Polycyclic Aromatic Hydrocarbon Research

3-Methylcholanthrene-1-one is a synthetic polycyclic aromatic hydrocarbon (PAH) that holds a specific place in the scientific investigation of chemical carcinogenesis. ontosight.ai It is primarily recognized as a metabolite of the potent carcinogen 3-methylcholanthrene (B14862) (3-MC). The study of this compound is significant as it helps to elucidate the complex metabolic pathways and mechanisms by which its parent compound, 3-MC, exerts its carcinogenic effects. ontosight.ai

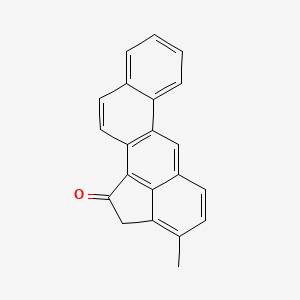

Structurally, this compound is characterized by a planar, four-ring system with a methyl group at the 3-position and a ketone group at the 1-position. ontosight.ai This structure makes it a lipophilic molecule capable of interacting with biological systems. ontosight.ai Its formation is a result of the metabolic oxidation of 3-MC, a process that is central to the bioactivation of many PAHs into carcinogenic agents. The investigation of metabolites like this compound is crucial for understanding the structure-activity relationships among PAHs and their derivatives.

The compound serves as a tool in toxicological and pharmacological research to explore the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. ontosight.ai The induction of these enzymes can alter the metabolism of other xenobiotics, which has broader implications for drug interactions and toxicity profiles. ontosight.ai Therefore, while much of the focus in PAH research has been on highly carcinogenic compounds, the study of metabolites such as this compound provides critical insights into the nuanced processes of metabolic activation and detoxification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₁H₁₄O |

| Molecular Weight | 282.34 g/mol |

| Appearance | Solid |

| Carcinogenicity | Generally considered non-carcinogenic or weakly carcinogenic in comparison to its parent compound. wikipedia.orgnih.gov |

| Metabolic Precursor | 3-Methylcholanthrene |

Historical Perspectives on Related Cholanthrene (B1210644) Derivatives in Mechanistic Studies

The historical context of this compound is deeply rooted in the broader history of research into polycyclic aromatic hydrocarbons and their role in cancer. The journey began with the identification of benzo[a]pyrene (B130552) as a carcinogen in coal tar in the 1930s, which spurred the synthesis and investigation of numerous other PAHs. oup.com

The parent compound, 3-methylcholanthrene, was first synthesized in 1933 and quickly became a subject of intense toxicological research due to its potent carcinogenic properties. wikipedia.org Early studies in the 1940s began to compare the carcinogenicity of various cholanthrene derivatives to understand how structural modifications influenced their biological activity. aacrjournals.org These investigations laid the groundwork for the central concept of metabolic activation, the idea that the parent PAH is not the ultimate carcinogen but is converted into one through metabolic processes in the body.

By the 1950s, the theory that metabolically formed epoxides might be the ultimate reactive forms of PAHs gained traction. oup.com This led to a focus on identifying the various metabolites of carcinogenic PAHs like 3-MC. Research in the following decades was dedicated to isolating and characterizing these metabolites, including hydroxylated and ketonic derivatives like this compound. The development of analytical techniques allowed for the separation and identification of these compounds from in vitro and in vivo metabolism studies. The synthesis of these metabolites, including this compound, was crucial for directly testing their biological activities and verifying their role in the carcinogenic process. oup.com The study of this compound and other derivatives has been instrumental in developing and refining theories of chemical carcinogenesis, such as the "bay region" theory, which helps to predict the carcinogenicity of PAHs based on their molecular structure and metabolic activation pathways. oup.com

Scholarly Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its role in the metabolic activation of 3-methylcholanthrene and its own biological activity, particularly its carcinogenicity and mutagenicity. Studies have often compared the effects of this compound to its parent compound and other metabolites to piece together the complex puzzle of 3-MC-induced cancer.

One significant area of investigation has been the tumorigenicity of this compound. In a study on mouse skin, it was found to be non-carcinogenic. wikipedia.orgnih.gov Another study testing its tumor-initiating activity in newborn mice found it to be inactive at the doses tested. ontosight.ai These findings suggest that the metabolic conversion of 3-MC to its 1-one derivative is a detoxification pathway rather than an activation one.

The mutagenicity of this compound has also been a subject of research, with results indicating that its activity is highly dependent on the experimental conditions. For instance, in studies using Salmonella typhimurium to detect mutations, the mutagenic potential of this compound varied depending on the bacterial strain and the metabolic activation system used (hepatic microsomes versus a purified monooxygenase system). oup.com In some systems, it was found to be less active than its parent compound, 3-methylcholanthrene. oup.com

The formation of this compound is understood to occur through the oxidation of 1-hydroxy-3-methylcholanthrene (B1201948). This metabolic step is part of the broader investigation into the one-electron oxidation theory of PAH carcinogenesis, which posits that the formation of radical cations is a critical step in the activation of these compounds. wikipedia.orgresearchgate.net The study of the 1-one derivative contributes to the understanding of this proposed mechanism. wikipedia.orgnih.gov

Table 2: Summary of Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Carcinogenicity | Generally found to be non-carcinogenic or significantly less carcinogenic than its parent compound, 3-methylcholanthrene, in mouse skin and newborn mice models. ontosight.aiwikipedia.orgnih.gov |

| Mutagenicity | Variable mutagenic activity observed in bacterial assays, dependent on the specific strain and metabolic activation system employed. Often shows lower mutagenicity compared to 3-methylcholanthrene. oup.com |

| Metabolism | Identified as a metabolite of 3-methylcholanthrene, formed through the oxidation of 1-hydroxy-3-methylcholanthrene. |

| Mechanism of Action | Its study contributes to the understanding of the one-electron oxidation theory of PAH carcinogenesis. The formation of the 1-one derivative is considered a potential detoxification pathway. wikipedia.orgnih.govresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3343-07-5 |

|---|---|

Formule moléculaire |

C21H14O |

Poids moléculaire |

282.3 g/mol |

Nom IUPAC |

3-methyl-2H-benzo[j]aceanthrylen-1-one |

InChI |

InChI=1S/C21H14O/c1-12-6-7-14-10-18-15-5-3-2-4-13(15)8-9-16(18)21-19(22)11-17(12)20(14)21/h2-10H,11H2,1H3 |

Clé InChI |

MNJLMJJOUUALAQ-UHFFFAOYSA-N |

SMILES |

CC1=C2CC(=O)C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

SMILES canonique |

CC1=C2CC(=O)C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 |

Autres numéros CAS |

3343-07-5 |

Synonymes |

1-oxo-3-methylcholanthrene 3-methylcholanthrene-1-one |

Origine du produit |

United States |

Synthetic Methodologies and Derivative Production

Advanced Synthetic Routes to 3-Methylcholanthrene-1-one

This compound (also referred to as 1-keto-3-methylcholanthrene) is prominently identified as a metabolite of the potent carcinogen 3-methylcholanthrene (B14862) (3-MC). nih.govnih.gov Its formation in biological systems is a key aspect of the metabolic processing of the parent compound.

The primary route of formation is through enzymatic oxidation. In human bone marrow and other tissues, 3-methylcholanthrene is metabolized by cytochrome P450 enzymes. nih.govwikipedia.org The metabolic pathway is believed to begin with hydroxylation at the C-1 position, which is the most easily oxidized center in the molecule, to form 1-hydroxy-3-methylcholanthrene (B1201948). nih.gov This alcohol intermediate is subsequently oxidized to yield this compound.

While detailed multi-step chemical syntheses starting from simple precursors are well-documented for the parent compound, 3-methylcholanthrene, specific literature detailing a complete de novo synthesis of this compound is less common. wikipedia.orgresearchgate.net However, a standard laboratory synthesis can be inferred from established chemical transformations. A logical and direct synthetic route would involve the oxidation of its immediate precursor, 1-hydroxy-3-methylcholanthrene. This conversion of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry and can be achieved using a variety of oxidizing agents. Furthermore, one study demonstrated the reverse reaction, where 1-keto-3-MC was reduced using lithium tetrahydroaluminate to produce 1-hydroxy-3-MC, confirming the chemical relationship between these two compounds. aacrjournals.org

Precursor Chemistry and Reaction Pathways in Controlled Synthesis

The precursor chemistry for this compound is defined by both metabolic and potential synthetic pathways. In a biological context, the direct precursor is 1-hydroxy-3-methylcholanthrene, which itself is derived from the parent hydrocarbon, 3-methylcholanthrene. nih.gov

The reaction pathway in a metabolic setting is a two-step enzymatic process:

Hydroxylation: 3-Methylcholanthrene is hydroxylated at the C-1 position.

Oxidation/Dehydrogenation: The resulting 1-hydroxy-3-methylcholanthrene is oxidized to the corresponding ketone, this compound.

For a controlled laboratory synthesis, the same precursor logic applies. The immediate precursor would be 1-hydroxy-3-methylcholanthrene. The ultimate precursors would be those used for the synthesis of the 3-methylcholanthrene skeleton itself, such as 4-methylindanone and N,N-diethyl-1-naphthamide, which are used to construct the complex polycyclic framework. wikipedia.org

| Precursor Type | Compound Name | Role in Synthesis |

|---|---|---|

| Ultimate Biological Precursor | 3-Methylcholanthrene (3-MC) | Starting molecule for metabolic conversion. |

| Immediate Metabolic/Synthetic Precursor | 1-Hydroxy-3-methylcholanthrene | Undergoes oxidation to form the target ketone. |

| Framework Precursor (for 3-MC) | 4-Methylindanone | A key building block for the initial steps of 3-MC synthesis. wikipedia.org |

| Framework Precursor (for 3-MC) | N,N-diethyl-1-naphthamide | Reacts with 4-methylindanone in the synthesis of the 3-MC framework. wikipedia.org |

Preparation of Labeled this compound for Mechanistic Investigations

Isotopic labeling is a critical technique used to trace the path of a molecule through a metabolic pathway or a chemical reaction. wikipedia.org For mechanistic investigations involving this compound, preparing a labeled version (e.g., with Carbon-14, Carbon-13, or Tritium) is essential for tracking its formation, distribution, and further interactions within a biological system.

There are two primary strategies for producing labeled this compound:

Metabolic Production from a Labeled Precursor: The most straightforward method documented in research is to administer isotopically labeled 3-methylcholanthrene (e.g., 3-MC-¹⁴C) to a biological system, such as an animal model, tissue homogenate, or cell culture. aacrjournals.org The metabolic machinery of the system then converts the labeled parent compound into its various metabolites, including labeled 1-hydroxy-3-methylcholanthrene and this compound. The labeled ketone can then be isolated, purified, and identified using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS). nih.govaacrjournals.org

Synthetic Production: An alternative route involves chemical synthesis using labeled starting materials. This would require a multi-step process where the isotopic label is incorporated into one of the early precursors of the 3-methylcholanthrene skeleton. The synthesis would be carried through to produce labeled 1-hydroxy-3-methylcholanthrene, which would then be oxidized in a final step to yield the desired labeled this compound. This method offers more control over the specific position of the label within the molecule.

| Isotope | Type | Common Use in Mechanistic Studies |

|---|---|---|

| ¹⁴C (Carbon-14) | Radioisotope | Used for quantitative analysis of metabolic pathways and tracing molecular fate. aacrjournals.org |

| ³H (Tritium) | Radioisotope | Often used in metabolic studies and receptor binding assays. |

| ¹³C (Carbon-13) | Stable Isotope | Used in NMR and mass spectrometry-based flux analysis to determine reaction mechanisms. |

| ²H (Deuterium) | Stable Isotope | Used to study kinetic isotope effects and as a non-radioactive tracer. |

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization, or the chemical modification of a lead compound, is a fundamental strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies. These studies help to determine which parts of a molecule are responsible for its biological effects. In the case of 3-methylcholanthrene, SAR studies have been performed on its oxygenated derivatives to understand how the position of oxygen functional groups affects its carcinogenicity.

A key study compared the carcinogenic activity of 3-methylcholanthrene (MC) with its derivatives, including this compound (MC-1-one), 1-hydroxy-3-methylcholanthrene (MC-1-OH), 3-methylcholanthrene-2-one (B1201159) (MC-2-one), and 2-hydroxy-3-methylcholanthrene (B1205650) (MC-2-OH), by repeated application on mouse skin. nih.gov The results provided a clear SAR profile for these compounds.

The findings were categorized as follows:

Strongest Carcinogens: 3-MC and MC-2-OH

Weaker Carcinogens: MC-2-one

Weakest Carcinogen: MC-1-OH

Non-Carcinogenic: this compound (MC-1-one) nih.gov

This research is significant as it demonstrates that the presence and position of a ketone group dramatically alters the biological activity of the 3-methylcholanthrene scaffold. The lack of carcinogenic activity for MC-1-one was attributed to its inability to be activated through the same mechanism as the parent compound. It was hypothesized that the critical activation step for 3-MC involves one-electron oxidation to form a radical cation, which is then trapped by cellular nucleophiles at the C-1 position. The presence of the ketone at the C-1 position in this compound appears to prevent this critical activation step. nih.gov Additionally, the study suggested that the mouse skin was unable to reduce the 1-one back to the weakly carcinogenic 1-OH derivative, further contributing to its lack of activity. nih.gov

| Compound Derivative | Functional Group | Position | Observed Carcinogenicity nih.gov |

|---|---|---|---|

| 3-Methylcholanthrene (Parent) | - | - | Strong |

| 1-Hydroxy-3-methylcholanthrene | Hydroxyl (-OH) | 1 | Weakest |

| This compound | Ketone (=O) | 1 | Non-carcinogenic |

| 2-Hydroxy-3-methylcholanthrene | Hydroxyl (-OH) | 2 | Strong |

| 3-Methylcholanthrene-2-one | Ketone (=O) | 2 | Weaker |

Table of Compounds

| Common Name | Synonym(s) |

| This compound | 1-Keto-3-methylcholanthrene; MC-1-one |

| 3-Methylcholanthrene | 3-MC; 20-Methylcholanthrene |

| 1-Hydroxy-3-methylcholanthrene | MC-1-OH |

| 2-Hydroxy-3-methylcholanthrene | MC-2-OH |

| 3-Methylcholanthrene-2-one | 2-Keto-3-methylcholanthrene; MC-2-one |

| 4-Methylindanone | |

| N,N-diethyl-1-naphthamide | |

| Lithium tetrahydroaluminate | Lithium aluminium hydride |

Biotransformation and Metabolic Pathways of 3 Methylcholanthrene 1 One

Enzymatic Metabolism and Oxidative Biotransformation

The enzymatic metabolism of 3-Methylcholanthrene-1-one and its precursors is a critical process that determines the biological activity of the resulting compounds. This biotransformation is primarily carried out by Phase I metabolic enzymes, which introduce or expose functional groups, and Phase II enzymes, which conjugate these groups with endogenous molecules.

The cytochrome P450 (CYP) family of enzymes, particularly isoforms CYP1A1, CYP1A2, and CYP1B1, are central to the metabolism of PAHs like 3-methylcholanthrene (B14862). nih.govaacrjournals.orgoup.com this compound is itself a metabolic product, believed to arise from the oxidation of its precursor, 1-hydroxy-3-methylcholanthrene (B1201948). nih.govnih.gov

The metabolism of 3-MC is initiated by CYP enzymes, leading to the formation of various hydroxylated metabolites. nih.gov Specifically, CYP1A2 has been shown to catalyze the formation of 1-hydroxy-3-methylcholanthrene and 2-hydroxy-3-methylcholanthrene (B1205650). nih.gov These hydroxy compounds can then be further oxidized to form ketones such as this compound and 3-Methylcholanthrene-2-one (B1201159). nih.govnih.gov

Once formed, this compound is subject to further processing by these same enzyme systems. Studies using rat liver homogenates have demonstrated that this compound can be converted back into its related hydroxy compound, 1-hydroxy-3-methylcholanthrene. nih.govnih.govportlandpress.com This hydroxy metabolite can then undergo further biotransformation into isomeric 1,2-dihydroxy compounds. nih.govnih.gov This indicates a reversible metabolic step where the ketone is reduced back to an alcohol, allowing for different subsequent metabolic pathways.

CYP1A1 and CYP1B1 also play significant roles. CYP1B1 is recognized as the primary CYP enzyme responsible for forming genotoxic metabolites of 3-MC that can bind to DNA. nih.gov While CYP1A1 is found mainly in extrahepatic tissues, both CYP1A1 and CYP1A2 expression can be induced by exposure to 3-MC. nih.govnih.gov This induction enhances the metabolic capacity for 3-MC and its derivatives, including this compound.

Table 1: Role of Key Cytochrome P450 Isoforms in the Metabolism of 3-MC and its Derivatives

| Enzyme | Location | Role in Metabolism of 3-MC and its Derivatives |

| CYP1A1 | Primarily extrahepatic tissues (e.g., lung) nih.gov | Involved in the metabolic activation of 3-MC. nih.gov Its expression is induced by 3-MC, increasing the overall metabolic rate. nih.gov |

| CYP1A2 | Primarily liver aacrjournals.org | Catalyzes the formation of 1-hydroxy-3-methylcholanthrene, the precursor to this compound. nih.gov |

| CYP1B1 | Hepatic and extrahepatic tissues | Plays a key role in activating 3-MC to genotoxic intermediates that form DNA adducts. nih.govnih.gov |

Following oxidative biotransformation by CYP enzymes, this compound and its related metabolites undergo Phase II conjugation reactions. These reactions involve the addition of polar endogenous molecules, which significantly increases the water solubility of the metabolites, making them easier to excrete from the body. uomustansiriyah.edu.iq

The primary conjugation pathways for PAH metabolites include glucuronidation, sulfation, and glutathione (B108866) conjugation. uomus.edu.iq In the context of 3-MC metabolism, the formation of glutathione conjugates has been identified. nih.govnih.gov For instance, a metabolite identified from rat-liver homogenates is likely S-(11,12-dihydro-12-hydroxy-3-methyl-11-cholanthrenyl)glutathione. nih.gov Another potential glutathione conjugate, possibly S-(2-hydroxy-3-methyl-1-cholanthrenyl)glutathione, has also been suggested. nih.govnih.gov

While direct conjugation of this compound is not explicitly detailed in the available research, its metabolic products, such as 1-hydroxy-3-methylcholanthrene and the subsequent dihydroxy compounds, possess the necessary functional groups (hydroxyl groups) to readily undergo these conjugation reactions. nih.govnih.gov The hydroxylated metabolites are substrates for enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which catalyze the attachment of glucuronic acid and sulfate (B86663) groups, respectively. The resulting glucuronide and sulfate conjugates are highly polar and readily excreted in urine or bile.

Identification and Characterization of Major Metabolic Products of this compound

Investigations into the metabolism of 3-methylcholanthrene have identified this compound as one of several oxygenated derivatives. nih.govnih.gov The metabolic processing does not end with its formation; it is a substrate for further enzymatic conversion.

The major metabolic products resulting from the biotransformation of this compound itself have been characterized in studies using rat liver homogenates. These studies show that this compound is primarily converted into two types of products:

1-hydroxy-3-methylcholanthrene : This is formed through the reduction of the ketone group at the 1-position back to a hydroxyl group. nih.govnih.govportlandpress.com

Isomeric 1,2-dihydroxy compounds : Following the reduction to 1-hydroxy-3-methylcholanthrene, further oxidation can occur, leading to the formation of cis- and trans-1,2-dihydroxy-3-methylcholanthrene. nih.govnih.gov

It is important to view these products within the broader metabolic scheme of the parent compound, 3-methylcholanthrene.

Table 2: Identified Metabolic Products in the Pathway of this compound

| Precursor/Substrate | Metabolic Product(s) | Metabolic Action |

| 1-hydroxy-3-methylcholanthrene | This compound | Oxidation |

| This compound | 1-hydroxy-3-methylcholanthrene | Reduction |

| 1-hydroxy-3-methylcholanthrene | cis- and trans-1,2-dihydroxy-3-methylcholanthrene | Dihydroxylation |

Intracellular Distribution and Processing of this compound and its Metabolites

The intracellular processing of xenobiotics like this compound is compartmentalized within the cell. The enzymes responsible for its metabolism are strategically located to efficiently process lipophilic compounds.

The Cytochrome P450 enzymes, which are central to the metabolism of this compound and its parent compound, are predominantly membrane-bound proteins located in the endoplasmic reticulum of cells, particularly hepatocytes in the liver. mdpi.commdpi.com As a lipophilic molecule, 3-methylcholanthrene and its metabolites, including this compound, would readily associate with the lipid bilayer of the endoplasmic reticulum, bringing them into close proximity with the active sites of CYP enzymes.

Following oxidative metabolism in the endoplasmic reticulum, the resulting hydroxylated metabolites can undergo conjugation reactions, which also primarily occur in this organelle or in the cytosol. The more polar, water-soluble conjugates are then transported out of the cell for systemic excretion.

Some reactive metabolites of 3-MC have the potential to translocate to the nucleus and covalently bind to DNA, forming DNA adducts. nih.gov The parent compound, 3-MC, is also known to bind to the cytosolic aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and activates the transcription of genes, including those for CYP1A1 and CYP1A2. nih.govwikipedia.org It is within this intracellular environment that this compound and its subsequent metabolites are formed, processed, and prepared for either detoxification and excretion or, in some cases, activation to reactive species.

Molecular Mechanisms of Interaction of 3 Methylcholanthrene 1 One

DNA Adduct Formation and Related Repair Pathways

A critical mechanism of action for compounds like 3-Methylcholanthrene-1-one involves its metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a key event in the initiation of chemical carcinogenesis tandfonline.comoup.com.

The formation of DNA adducts by 3-methylcholanthrene (B14862) (3-MC), the parent compound of this compound, is not random. The process begins with metabolic bioactivation, catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP1A and CYP1B families, into genotoxic metabolites oup.comnih.gov. These reactive intermediates can then bind covalently to nucleic acids.

Research has shown a degree of specificity in this adduct formation. For instance, studies using plasmid DNA containing the human CYP1A1 promoter demonstrated that MC-DNA adducts were preferentially formed in the promoter region of the gene nih.gov. In one study, approximately 80% of the detected adducts were located in this specific promoter region nih.gov. Further research in mouse aortic smooth muscle cells revealed that exposure to 3-MC led to the formation of 12 distinct DNA adducts in a dose-dependent manner, which were not present in untreated cells oup.com. This suggests that the metabolic activation and subsequent DNA binding result in a characteristic pattern of adducts oup.comnih.gov. The binding of 3-MC to lung DNA has been observed to increase progressively for 24 hours after administration before declining, indicating a dynamic process of formation and repair nih.gov. A mechanistic hypothesis suggests that these sequence-specific adducts, particularly those targeting the Ah responsive elements (AHREs) of the CYP1A1 promoter, might mimic the function of the activated Ah receptor complex, potentially leading to sustained gene induction tandfonline.com.

The presence of bulky DNA adducts, such as those formed by this compound metabolites, triggers cellular DNA repair mechanisms to maintain genomic integrity nih.govresearchgate.net. The primary pathways responsible for removing such lesions are Base Excision Repair (BER) and Nucleotide Excision Repair (NER) nih.govresearchgate.net.

Depending on the nature of the adduct, the cell employs different strategies. BER typically handles smaller chemical alterations to DNA bases, while NER is responsible for removing bulky, helix-distorting adducts, which is characteristic of PAH binding nih.govresearchgate.netresearchgate.net. The NER pathway involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap researchgate.net. The cell's capacity to repair this damage is a critical determinant of its fate, as unrepaired adducts can lead to mutations during DNA replication oup.com.

Ah Receptor (Aryl Hydrocarbon Receptor) Activation and Ligand Binding Dynamics

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many PAHs, including 3-methylcholanthrene nih.govnih.govnih.govnih.gov. 3-MC is recognized as a potent AhR agonist, with a binding affinity higher than that of other PAHs like benzo[a]pyrene (B130552) nih.gov.

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90) and the AHR interacting protein (AIP) acs.org. The binding of a ligand like this compound to the AhR's promiscuous ligand-binding domain induces a conformational change acs.orgnih.gov. This change leads to the dissociation of the chaperone proteins and exposes a nuclear localization sequence acs.orgnih.gov.

Following this activation, the ligand-bound AhR translocates into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT) protein nih.govkenyon.edumdpi.com. This AhR-ARNT heterodimer is the transcriptionally active form of the receptor kenyon.edumdpi.com. Studies using a mammalian two-hybrid system indicate that in the presence of a ligand, the interaction between AhR and ARNT is strong, suggesting ARNT preferentially forms a heterodimer with the liganded AhR uos.ac.kr.

The activated AhR/ARNT heterodimer functions as a transcription factor by binding to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs), also referred to as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) nih.govmdpi.commdpi.com. These elements are located in the promoter regions of AhR target genes nih.govkenyon.edu.

Once bound to an AHRE, the AhR/ARNT complex recruits co-activators and the basal transcriptional machinery to initiate the transcription of downstream target genes nih.govnih.gov. A primary and well-studied target gene is CYP1A1, which encodes a key enzyme involved in the metabolism of PAHs themselves nih.govmdpi.com. This creates a feedback loop where the ligand induces the expression of enzymes that can metabolize it nih.gov. Chromatin immunoprecipitation (ChIP) studies have confirmed the recruitment of AhR to these promoter regions following treatment with 3-MC nih.govnih.gov. Research shows that 3-MC induces an oscillatory binding of the AhR and ARNT to target gene promoters, with a periodicity of 1.5 to 2 hours, suggesting a dynamic and regulated process of gene activation nih.govnih.gov.

Table 1: Step-by-Step Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

| Step | Event | Location | Key Molecules Involved | Outcome |

| 1 | Ligand Binding | Cytoplasm | This compound, AhR, Hsp90, AIP | Ligand binds to AhR, inducing a conformational change. |

| 2 | Chaperone Dissociation | Cytoplasm | AhR-ligand complex, Hsp90, AIP | Chaperone proteins are released from the AhR complex. |

| 3 | Nuclear Translocation | Cytoplasm to Nucleus | AhR-ligand complex | The activated receptor moves into the nucleus. |

| 4 | Heterodimerization | Nucleus | AhR-ligand complex, ARNT | AhR forms a stable heterodimer with ARNT. |

| 5 | DNA Binding | Nucleus | AhR/ARNT heterodimer, AHREs/DREs | The complex binds to specific DNA sequences in gene promoters. |

| 6 | Gene Transcription | Nucleus | AhR/ARNT complex, Co-activators, RNA Polymerase | Transcription of target genes (e.g., CYP1A1) is initiated. |

Modulation of Gene Expression and Cellular Pathways by this compound

The activation of the AhR signaling pathway by this compound leads to widespread changes in gene expression, affecting a multitude of cellular pathways beyond xenobiotic metabolism. These alterations can influence cell proliferation, inflammation, apoptosis, and angiogenesis dntb.gov.uamdpi.comnih.govnih.govfrontiersin.orgmdpi.com.

The primary targets of AhR activation are genes encoding drug-metabolizing enzymes, including cytochrome P450s (CYP1A1, CYP1A2, CYP1B1) and phase II enzymes nih.govmdpi.com. However, the influence of AhR extends to other signaling networks. For example, significant cross-talk has been identified between the AhR and hormone receptor pathways, such as the androgen receptor (AR) and estrogen receptor α (ERα) nih.govresearchgate.net. Studies have shown that 3-MC can induce the expression of AR-regulated genes in an androgen-independent manner by forming a complex with the AR and facilitating its translocation to the nucleus nih.gov. Similarly, 3-MC has been shown to directly activate ERα-dependent transactivation researchgate.net.

Furthermore, AhR activation can modulate pathways controlling the cell cycle and cell death. It can cause cell-cycle arrest by recruiting histone deacetylase 1 (HDAC1) to specific gene promoters dntb.gov.ua. AhR signaling has also been implicated in promoting angiogenesis through the increased expression of factors like vascular endothelial growth factor (VEGF) mdpi.com. The receptor's role in immunity is also well-documented, where it can regulate inflammatory responses and influence the differentiation and function of various immune cells mdpi.commdpi.com.

Table 2: Selected Genes and Cellular Pathways Modulated by 3-Methylcholanthrene via AhR

| Gene/Pathway | Function | Effect of Activation |

| CYP1A1, CYP1B1 | Xenobiotic Metabolism | Upregulation of expression, leading to metabolic activation of PAHs. |

| Androgen Receptor (AR) Signaling | Male Hormone Response | Activation of AR-regulated genes, androgen-independent nuclear translocation of AR. |

| Estrogen Receptor α (ERα) Signaling | Female Hormone Response | Direct activation of ERα-dependent transactivation. |

| Cell Cycle Control (e.g., via HDAC1) | Regulation of Cell Division | Induction of cell-cycle arrest. |

| Angiogenesis (e.g., via VEGF) | New Blood Vessel Formation | Promotion of angiogenesis. |

| Apoptosis (e.g., via Bcl-2 family) | Programmed Cell Death | Resistance to apoptosis in some contexts. |

| NF-κB Signaling | Inflammation & Immunity | Cross-talk and modulation of inflammatory gene expression. |

Transcriptional Regulation of Xenobiotic-Metabolizing Enzymes

Specific studies detailing the transcriptional regulation of xenobiotic-metabolizing enzymes directly by this compound are not extensively available in the current scientific literature. The parent compound, 3-methylcholanthrene, is a well-documented inducer of these enzymes through the Aryl Hydrocarbon Receptor (AhR) pathway, leading to the increased transcription of genes for enzymes like Cytochrome P450s (CYP1A1, CYP1A2, CYP1B1) and various Phase II enzymes oup.comnih.govaacrjournals.org. However, dedicated research to confirm and detail a similar role for the this compound metabolite is not apparent in the available search results.

Epigenetic Modifications Induced by this compound Exposure

There is a lack of specific research findings on epigenetic modifications, such as DNA methylation or histone alterations, induced directly by exposure to this compound. While its parent compound is known to cause changes in histone acetylation and methylation on the promoters of certain genes researchgate.net, similar studies focused on the specific effects of the this compound metabolite have not been identified in the search results.

Perturbation of Cellular Growth Regulatory Pathways and Cell Cycle Modulation

Detailed investigations into the perturbation of cellular growth pathways and cell cycle modulation specifically by this compound are not prominently featured in the available scientific literature. Studies on 3-methylcholanthrene-induced cell transformation have noted the necessity of cell division for the fixation and expression of the transformed state, but these findings are attributed to the parent compound nih.gov. Given the reported inactivity of this compound in tumorigenicity assays, its role in altering cell growth regulation and the cell cycle remains uncharacterized researchgate.net.

Protein Interactions and Enzyme Inhibition/Induction Studies

Interaction with Specific Enzymes and Signaling Proteins (e.g., Ras, Raf-1, MAP kinases, RhoA, PTEN/PI3K)

Specific data on the direct interaction of this compound with signaling proteins such as Ras, Raf-1, MAP kinases, RhoA, or components of the PTEN/PI3K pathway is not available in the retrieved literature. Research on transformed murine embryonal fibroblast cells has shown altered expression of p21ras, Raf-1, and MAP kinase, but this was in the context of induction by the parent compound, 20-methylcholanthrene (an alternative name for 3-methylcholanthrene) nih.govsav.sk. There are no corresponding studies that isolate and identify these interactions for the this compound metabolite.

Induction of Drug-Metabolizing Enzymes by this compound

The capacity of this compound to induce drug-metabolizing enzymes has not been specifically detailed in the available research. The parent compound, 3-methylcholanthrene, is a potent inducer of the cytochrome P450IA family of enzymes nih.gov. However, one study noted that 3-methylcholanthrene did not induce in vitro xenobiotic metabolism in the hepatopancreas of the spiny lobster nih.gov. There is no specific information available to confirm or deny a similar enzyme induction profile for the this compound metabolite.

Data Tables

Due to the limited specific research on this compound, interactive data tables detailing its specific molecular interactions cannot be generated. Research has primarily focused on its parent compound, 3-methylcholanthrene.

Role As a Research Probe in in Vitro and Animal Model Systems

Utilization in Mechanistic Studies of Ah Receptor Biology

3-Methylcholanthrene (B14862) is a classic ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a central role in mediating the toxic effects of many environmental pollutants. nih.govoup.com Upon binding to ligands like 3-MC, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govoup.com This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the regulatory regions of target genes, initiating their transcription. nih.govmdpi.comwikipedia.org

Key Research Findings:

Gene Activation: The primary targets of the AhR/ARNT complex are genes encoding drug-metabolizing enzymes, such as cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1. nih.govmdpi.com The induction of these enzymes is a key adaptive response to metabolize and eliminate foreign compounds.

Receptor Recruitment: Studies using chromatin immunoprecipitation (ChIP) have detailed the recruitment of AhR to gene promoters following treatment with 3-MC. In human breast cancer cells (T-47D), 3-MC treatment led to the identification of 241 AhR-bound genomic regions, confirming its role in directly regulating a wide array of genes. nih.gov Research has shown that 3-MC induces a differential, oscillatory binding of the AhR to the promoter regions of its target genes. nih.gov

Receptor Cross-Talk: The AhR signaling pathway exhibits significant cross-talk with other cellular signaling cascades. For instance, 3-MC-activated AhR can form a complex with the unliganded androgen receptor (AR). oup.com This AhR-AR complex can then translocate to the nucleus and activate the transcription of AR-regulated genes, even in the absence of androgens, demonstrating an androgen-independent mechanism of gene activation. oup.comnih.gov

The use of 3-MC as a probe has been instrumental in dissecting the molecular mechanics of AhR activation, from ligand binding and nuclear translocation to DNA interaction and the subsequent regulation of a vast network of genes. nih.govnih.gov

Application in Investigating Xenobiotic Metabolism and Biotransformation Pathways in Model Organisms

The study of how organisms metabolize foreign chemical compounds, or xenobiotics, is fundamental to toxicology. 3-Methylcholanthrene serves as a model substrate and inducer for the enzymes involved in these biotransformation pathways. The metabolism of 3-MC is a critical step in its mechanism of action, as it converts the relatively inert parent compound into a series of reactive intermediates, including hydroxylated derivatives and ketones like 3-methylcholanthrene-1-one. nih.gov

Investigations using rat liver homogenates have been crucial in mapping the metabolic fate of 3-MC. nih.gov These in vitro systems have demonstrated that the biotransformation of 3-MC is a multi-step process catalyzed primarily by the cytochrome P450 monooxygenase system, which it potently induces. nih.govnih.gov

Identified Metabolites of 3-Methylcholanthrene in Rat Liver Homogenates nih.gov

| Metabolite Class | Specific Compounds Identified |

|---|---|

| Monohydroxy Derivatives | 1-Hydroxy-3-methylcholanthrene (B1201948), 2-Hydroxy-3-methylcholanthrene (B1205650), 9- and 10-Hydroxy-3-methylcholanthrene |

| Dihydroxy Derivatives | cis- and trans-1,2-Dihydroxy-3-methylcholanthrene, 11,12-Dihydro-11,12-dihydroxy-3-methylcholanthrene |

| Ketones (Ones) | This compound , 3-Methylcholanthrene-2-one (B1201159) |

| Quinones | 3-Methylcholanthrene-1,2-quinone |

| Other | 3-Hydroxymethylcholanthrene, Glutathione (B108866) conjugates |

Further studies have shown that this compound itself can be further metabolized. In mouse skin homogenates, this compound was not found to be carcinogenic, and its lack of activity was potentially attributed to the inability of the tissue to reduce it back to the carcinogenic metabolite, 1-hydroxy-3-methylcholanthrene. nih.gov In human fetal adrenal cortical cells, treatment with 3-MC was found to decrease the production of steroid hormones such as cortisol, aldosterone, and progesterone, likely through the activation of xenobiotic-metabolizing cytochrome P450 isoforms. nih.gov These studies highlight the use of 3-MC and its metabolites like this compound to probe the activity, induction, and substrate specificity of the enzymatic pathways that constitute xenobiotic metabolism.

Employment in Studies of DNA Damage Response and Repair Mechanisms in Cultured Cells

A critical consequence of the metabolic activation of 3-methylcholanthrene is the generation of reactive intermediates that can bind covalently to cellular macromolecules, including DNA, to form DNA adducts. nih.govnih.govnih.gov The formation of these adducts represents a form of DNA damage that, if not properly repaired, can lead to mutations and initiate the process of carcinogenesis. nih.gov Therefore, 3-MC and its metabolites are valuable tools for investigating the cellular mechanisms of DNA damage and repair.

The extent of DNA damage induced by 3-MC is directly linked to the metabolic capacity of the target tissue. nih.gov Studies in rat lung tissue demonstrated that the amount of structural DNA damage, characterized by the appearance of single-stranded regions, was dependent on the activity of microsomal mixed-function oxidases. nih.gov Inhibiting the metabolism of 3-MC prevented the production of these single-stranded regions and modified DNA binding, indicating that metabolic activation is a prerequisite for its genotoxic effects. nih.gov

In animal models, the host response to 3-MC can also influence the extent of DNA damage. An interferon-gamma receptor-dependent foreign body reaction can encapsulate the chemical, reducing its diffusion and subsequent DNA damage to surrounding cells, thereby preventing malignant transformation. nih.gov The long-term effects of exposure can also be studied, with research showing that low-dose 3-MC can cause oxidative stress and downregulate apoptotic markers in the long term. nih.gov The use of 3-MC in such studies allows researchers to explore the intricate relationship between carcinogen metabolism, the induction of DNA lesions, and the complex cellular responses that determine cell fate.

Use in Elucidating Molecular Pathways of Cellular Proliferation and Differentiation in Research Models

By activating the AhR and inducing DNA damage, 3-methylcholanthrene and its metabolites can profoundly disrupt the normal molecular pathways that control cell growth, proliferation, and differentiation. This makes it a useful probe for studying the mechanisms of carcinogenesis and developmental toxicity.

Research using in vitro models has provided direct evidence of these effects. In cultures of rat and mouse osteoblast-like cells, 3-MC markedly inhibited cell proliferation and DNA synthesis. nih.gov Furthermore, it suppressed osteoblastic differentiation, as evidenced by reduced alkaline phosphatase activity and decreased expression of the differentiation marker osteocalcin. oup.comnih.gov These effects highlight the ability of AhR ligands to interfere with critical developmental and tissue-maintenance processes.

Summary of 3-Methylcholanthrene Effects on Osteoblast Models nih.gov

| Cellular Process | Model System | Observed Effect |

|---|---|---|

| Cell Proliferation | Rat osteoblast-like cells (ROB), Mouse preosteoblastic cells (MC3T3-E1) | Markedly inhibited |

| DNA Synthesis | ROB cells, MC3T3-E1 cells | Markedly inhibited |

| Differentiation (Alkaline Phosphatase) | ROB cells, MC3T3-E1 cells | Reduced activity |

| Differentiation (Calcium Deposition) | ROB cells, MC3T3-E1 cells | Reduced rate |

| Differentiation (Osteocalcin mRNA) | ROB cells, MC3T3-E1 cells | Depressed expression |

These in vitro findings are corroborated by in vivo studies, where administration of 3-MC to pregnant mice resulted in inhibited calcification of bones in the fetuses. nih.gov The carcinogenic properties of 3-MC are also intrinsically linked to its effects on cell proliferation, with studies showing that fibrosarcomas induced by the chemical are of single-cell origin, implying a clonal expansion of a single transformed cell. nih.gov By perturbing these fundamental cellular processes, 3-MC and its derivatives like this compound serve as valuable chemical probes to unravel the complex signaling networks that, when dysregulated, lead to cancer and other pathological states.

Environmental Occurrence, Fate, and Formation Pathways

Sources and Environmental Distribution of 3-Methylcholanthrene-1-one

This compound is an oxygenated derivative of 3-methylcholanthrene (B14862) (3-MC), a potent polycyclic aromatic hydrocarbon (PAH). The primary formation pathway for its parent compound, 3-MC, is through the incomplete combustion and pyrolysis of organic materials at high temperatures. wikipedia.org Sources include the burning of fossil fuels, tobacco, coal, and gasoline, as well as waste and straw incineration. nih.gov

While direct evidence of this compound formation during combustion is not extensively documented, its structure as a ketone derivative of 3-MC points to its likely origin as an oxidation product. Laboratory studies involving the metabolism of 3-methylcholanthrene have identified this compound as a metabolite. nih.govnih.gov One investigation using rat liver homogenates noted that this compound and its 2-one isomer could be formed through the chemical oxidation of their corresponding hydroxy precursors (e.g., 1-hydroxy-3-methylcholanthrene). nih.gov Given that combustion processes generate a complex mixture of PAHs and their oxygenated derivatives, it is plausible that this compound is formed in environments where 3-MC is present and subject to oxidative conditions. nih.govlbl.gov

The parent compound, 3-methylcholanthrene, has been reported to occur in various environmental media, including air, water, and soil, and has been identified in gasoline and diesel exhaust as well as tobacco smoke. nih.gov However, specific monitoring data detailing the presence and concentration of this compound in these environmental matrices are not widely available in scientific literature. Standard environmental analysis methods, such as EPA-RCA 8270D using gas chromatography/mass spectrometry, are established for detecting the parent compound in solid waste, soils, and water, but specific detection limits for the -1-one derivative are not defined. nih.govnih.govmdpi.com

Environmental Transformation and Persistence of this compound

The environmental fate of this compound is influenced by biological and chemical transformation processes. As an oxygenated PAH, its persistence is expected to be linked to that of other high-molecular-weight PAHs, which are generally resistant to degradation.

Metabolic Transformation: Laboratory studies provide the most direct insight into the transformation pathways of this compound.

Reduction and Isomerization: Research using rat liver homogenates demonstrated that this compound can be biologically transformed. It was shown to be converted back into its related hydroxy compound (1-hydroxy-3-methylcholanthrene) and further metabolized into isomeric 1,2-dihydroxy compounds. nih.gov This indicates that, at least in biological systems, the ketone can be reduced.

Species-Dependent Metabolism: The capacity for metabolic transformation can be species- and tissue-dependent. A separate study found that, unlike in rat liver, mouse skin homogenates were unable to reduce this compound to 1-hydroxy-3-methylcholanthrene (B1201948). nih.gov

Persistence: Specific data on the environmental half-life of this compound from biodegradation or photodegradation studies is scarce. However, based on the properties of its parent compound, a high degree of persistence can be inferred. PAHs with four or more rings are generally expected to be resistant to biodegradation in soil and sediment environments. nih.govmdpi.com This resistance is often due to their low water solubility and strong adsorption to organic matter, which limits their availability to microorganisms.

Bioavailability and Uptake in Environmental Systems

The bioavailability of this compound in the environment is expected to be very low, a characteristic typical of large, multi-ring aromatic hydrocarbons.

Soil and Sediment Mobility: The parent compound, 3-methylcholanthrene, exhibits extremely low mobility in soil. nih.gov This is quantified by its high soil organic carbon-water (B12546825) partitioning coefficient (Koc), which ranges from 364,000 to 6,390,000. nih.gov Such high Koc values indicate that the compound will be strongly adsorbed to soil and sediment particles. Although a specific Koc for this compound is not available, the addition of a polar ketone group is unlikely to sufficiently counteract the hydrophobic nature of the large carbon skeleton. Therefore, this compound is also expected to be tightly bound to particulate matter, significantly limiting its partitioning into water and its subsequent uptake by plants and other organisms.

Bioaccumulation Potential: Due to its presumed strong adsorption to soil and sediment, the amount of this compound dissolved in pore water or the water column would be minimal. ca.gov Since uptake by many aquatic and soil-dwelling organisms is dependent on the dissolved phase, its strong binding to particulates severely restricts its bioavailability for bioaccumulation. While no specific bioaccumulation studies for this compound were identified, this limited bioavailability is a key factor in assessing its potential to enter the food chain.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating 3-Methylcholanthrene-1-one from complex mixtures, allowing for its precise detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. restek.comrestek.com For the separation of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comthermofisher.com This method utilizes a nonpolar stationary phase, often a C18 column, and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.comthermofisher.commdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Advanced detection methods coupled with HPLC enhance sensitivity and selectivity. Diode-Array Detection (DAD) and Fluorescence Detection (FLD) are particularly well-suited for PAH analysis. mdpi.comnih.govrsc.org DAD provides spectral information across a range of wavelengths, aiding in peak identification, while FLD offers high sensitivity for fluorescent compounds like many PAHs and their derivatives. nih.govrsc.org The selection of optimal excitation and emission wavelengths is crucial for achieving low detection limits. rsc.org

| Parameter | Typical Condition | Source |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | restek.com |

| Mobile Phase | Acetonitrile/Water gradient | sielc.comthermofisher.com |

| Detector | Diode-Array Detector (DAD) or Fluorescence Detector (FLD) | mdpi.comnih.govrsc.org |

| Flow Rate | 1.0 - 1.5 mL/min | mdpi.com |

| Injection Volume | 10 - 20 µL | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of this compound, particularly in complex environmental and biological matrices. nih.govnih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Samples are first vaporized and introduced into the GC column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity by focusing on specific ions characteristic of this compound.

| Parameter | Typical Condition | Source |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | lcms.cz |

| Carrier Gas | Helium | dergipark.org.tr |

| Injection Mode | Splitless | lcms.cz |

| Ionization Mode | Electron Ionization (EI) | |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | lcms.czdergipark.org.tr |

Spectroscopic Approaches for Structural Confirmation and Quantification

Spectroscopic techniques provide valuable information for the structural confirmation and quantification of this compound, often in conjunction with chromatographic methods.

Fluorescence spectroscopy is a highly sensitive method for detecting fluorescent compounds like this compound in biological samples. nih.govulpgc.es The technique is based on the principle that certain molecules, when excited by light of a specific wavelength, will emit light at a longer wavelength. ulpgc.es This emission is characteristic of the molecule and its environment.

In biological samples, synchronous fluorescence spectroscopy can be particularly useful to resolve complex mixtures of fluorescent compounds by simultaneously scanning both the excitation and emission wavelengths with a constant wavelength difference. ulpgc.es This approach can help to differentiate this compound from other endogenous fluorophores present in the biological matrix. ulpgc.es The high sensitivity of fluorescence spectroscopy makes it suitable for detecting trace amounts of the compound in samples such as bile and tissue homogenates. ulpgc.es

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the comprehensive profiling of this compound and its metabolites. au.dkshareok.org This technique involves multiple stages of mass analysis. In the first stage, the precursor ion corresponding to the molecule of interest is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry. nih.gov

The fragmentation pattern is unique to the structure of the molecule, providing a high degree of confidence in its identification. nih.gov LC-MS/MS is particularly powerful for metabolite profiling as it can distinguish between isomers and provide structural information on unknown metabolites. researchgate.net This capability is crucial for elucidating the metabolic pathways of this compound. nih.gov

Sample Preparation and Extraction Techniques for Environmental and Biological Research Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices and remove interfering substances prior to instrumental analysis. au.dkepa.gov The choice of extraction technique depends on the nature of the sample matrix (e.g., soil, water, tissue) and the physicochemical properties of the analyte. researchgate.net

For environmental solid samples like soil and sediment, common extraction techniques include Soxhlet extraction, accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE). nih.govepa.gov Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used for aqueous samples. au.dkresearchgate.net SPE, in particular, offers advantages such as high recovery, reduced solvent consumption, and the ability to concentrate the analyte. au.dk

In biological research, the extraction of this compound from tissues and fluids often involves homogenization followed by extraction with an organic solvent. nih.gov Techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are emerging as efficient and environmentally friendly alternatives for sample preparation. researchgate.netnih.gov These methods are characterized by their simplicity, speed, and minimal use of organic solvents. researchgate.netnih.gov

| Technique | Matrix Applicability | Principle | Source |

| Liquid-Liquid Extraction (LLE) | Aqueous Samples | Partitioning of the analyte between two immiscible liquid phases. | researchgate.net |

| Solid-Phase Extraction (SPE) | Aqueous and Biological Samples | Adsorption of the analyte onto a solid sorbent, followed by elution. | au.dk |

| Accelerated Solvent Extraction (ASE) | Solid and Semi-Solid Samples | Extraction with solvents at elevated temperatures and pressures. | nih.gov |

| Solid-Phase Microextraction (SPME) | Aqueous and Gaseous Samples | Adsorption of the analyte onto a coated fiber. | nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous Samples | Dispersion of a small volume of extraction solvent in the sample. | researchgate.net |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

The isolation and pre-concentration of this compound from complex samples such as tissues, soil, or water is a critical first step before instrumental analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques employed for this purpose. Optimization of these methods is essential to ensure high recovery, selectivity, and reproducibility.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For polycyclic aromatic hydrocarbons (PAHs) and their metabolites, which are lipophilic, alkaline digestion is often employed first to break down the sample matrix (e.g., tissues), followed by LLE with a non-polar organic solvent. helcom.fi

Key parameters for the optimization of LLE for this compound include:

Solvent Selection: The choice of organic solvent is critical. Non-polar solvents such as hexane (B92381) and pentane (B18724) are effective for extracting PAHs. helcom.fi Given the ketonic functional group on this compound, which adds some polarity compared to its parent compound, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) may also be considered to enhance recovery. nih.gov

pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency, although for non-ionizable compounds like this compound, its effect is less pronounced than for acidic or basic analytes.

Ionic Strength: The addition of salt (salting out), such as sodium chloride or sodium sulfate (B86663), to the aqueous phase can decrease the solubility of organic analytes and promote their transfer into the organic phase, thereby increasing extraction recovery.

Solvent Volume and Extraction Repetitions: Optimizing the ratio of organic solvent to the aqueous sample is crucial. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

Research on the metabolism of 3-methylcholanthrene (B14862) in rat and mouse tissues has utilized extraction with ethanol (B145695) or ethyl acetate to isolate metabolites, including the 1-keto derivative, prior to further purification. nih.gov

Table 1: Hypothetical LLE Optimization Parameters for this compound from an Aqueous Matrix

| Parameter | Condition 1 | Condition 2 | Condition 3 | % Recovery |

| Extraction Solvent | Hexane | Dichloromethane | Ethyl Acetate | 85% |

| Solvent:Aqueous Ratio | 1:2 | 1:1 | 2:1 | 92% |

| pH | 4 | 7 (Neutral) | 9 | 88% |

| NaCl Concentration | 0% | 5% | 10% | 95% |

| Number of Extractions | 1 | 2 | 3 | 97% |

Solid-Phase Extraction (SPE)

SPE has become a preferred method for sample cleanup and concentration due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.net The method involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an appropriate solvent.

Optimization of SPE for this compound involves several key steps:

Sorbent Selection: For PAHs and their oxygenated metabolites (oxy-PAHs), reversed-phase sorbents like C18 (octadecyl-bonded silica) are widely used. nih.gov Other sorbents, such as polymeric copolymers or Florisil, can also be effective and may offer different selectivity for removing matrix interferences. nih.gov

Sample Loading: The volume and flow rate of the sample loaded onto the SPE cartridge must be controlled to ensure efficient retention of the analyte. For water samples, large volumes may be passed through the cartridge to achieve low detection limits.

Washing Step: A washing step with a weak solvent (e.g., water or a low percentage of methanol (B129727) in water) is crucial to remove co-extracted, weakly retained impurities without prematurely eluting the target analyte.

Elution Step: The selection of a strong organic solvent is necessary to desorb the analyte from the sorbent. The type and volume of the elution solvent must be optimized to ensure complete recovery in the smallest possible volume, which minimizes the need for subsequent evaporation steps. nih.gov Studies on PAH metabolites have often used purification steps like Sephadex LH-20 column chromatography, which operates on similar principles of differential partitioning. nih.gov

Table 2: Illustrative SPE Protocol Optimization for this compound

| Step | Parameter | Condition A | Condition B | Optimal Condition |

| Conditioning | Solvent | Methanol, Water | Acetonitrile, Water | Methanol, Water |

| Loading | Sample Volume | 50 mL | 100 mL | 100 mL |

| Washing | Solvent | 5% Methanol/Water | 20% Methanol/Water | 5% Methanol/Water |

| Elution | Solvent | Acetonitrile | Dichloromethane | Acetonitrile |

| Elution | Volume | 1 mL | 2 x 0.5 mL | 2 x 0.5 mL |

| Resulting Recovery | 88% | 94% | 96% |

Matrix Effects in Analytical Quantification

When using highly sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are a major concern. nih.gov Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. nih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification. nih.gov

Complex biological matrices, such as bone marrow or liver cytosol where this compound has been identified, are rich in endogenous components like phospholipids, salts, and proteins that can cause significant matrix effects. nih.govnih.gov

Assessing Matrix Effects

The quantitative assessment of matrix effects is typically performed using the post-extraction spike method. The matrix factor (MF) is calculated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solvent standard at the same concentration.

MF = (Peak Area in Matrix) / (Peak Area in Solvent)

An MF value of 1 indicates no matrix effect.

An MF < 1 indicates ion suppression.

An MF > 1 indicates ion enhancement.

Mitigation Strategies

Several strategies can be employed to minimize or compensate for matrix effects:

Improved Sample Cleanup: Enhancing the selectivity of the SPE or LLE protocol can effectively remove interfering matrix components before they enter the analytical instrument.

Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve chromatographic separation between the analyte of interest and matrix components can prevent co-elution and thus reduce ionization interference.

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be effectively compensated.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is identical to the study samples can help compensate for consistent matrix effects. However, this approach can be compromised by lot-to-lot variability in the blank matrix. nih.gov

Choice of Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). For certain analytes, switching to APCI can reduce ion suppression. nih.gov

The analysis of oxygenated PAHs, such as ketones, often utilizes LC-MS/MS with APCI, which may offer advantages in mitigating matrix effects for this class of compounds. researchgate.net

Table 3: Example Matrix Factor (MF) Calculation for this compound in Different Biological Matrices

| Matrix | Peak Area (Neat Solvent) | Peak Area (Spiked Matrix Extract) | Matrix Factor (MF) | Effect |

| Liver Cytosol | 1,250,000 | 700,000 | 0.56 | Strong Suppression |

| Bone Marrow | 1,250,000 | 950,000 | 0.76 | Suppression |

| Plasma | 1,250,000 | 1,400,000 | 1.12 | Minor Enhancement |

| Urine | 1,250,000 | 1,200,000 | 0.96 | Negligible Effect |

Structure Activity Relationships in Mechanistic Biological Studies

Influence of Structural Modifications on Ah Receptor Binding Affinity and Activation

The biological activities of many PAHs, including 3-methylcholanthrene (B14862), are initiated by their binding to and activation of the aryl hydrocarbon receptor (AhR). oup.comwikipedia.org The AhR is a ligand-activated transcription factor that, upon binding a suitable ligand, translocates to the nucleus and regulates the expression of a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1A2. oup.commdpi.com

The affinity of a compound for the AhR and its ability to activate the receptor are highly dependent on its molecular structure. Studies comparing different AhR ligands, such as 3-MC and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have shown that even though both can activate the AhR, they do so with different potencies and can induce differential recruitment of the AhR to gene promoters, leading to varied biological outcomes. nih.govnih.gov This highlights the sensitivity of the AhR to the ligand's structural and electronic properties.

The modification of a parent compound's structure, such as through metabolic oxidation, can significantly alter its interaction with the AhR. For instance, the introduction or modification of polar functional groups, like hydroxyl or keto groups, can change a molecule's affinity for the receptor. nih.gov In the case of 3-Methylcholanthrene-1-one, the presence of a ketone group at the 1-position represents a significant structural change from the parent 3-MC. While direct comparative binding affinity data for 3-MC-1-one is not extensively detailed in the literature, its documented lack of carcinogenicity strongly suggests a profoundly altered interaction with the AhR-mediated pathway. nih.gov A study comparing the carcinogenicity of 3-MC and its oxygenated derivatives found 3-MC-1-one to be non-carcinogenic, in stark contrast to the potent carcinogenicity of 3-MC. nih.gov This dramatic difference in biological effect implies that the structural modification either prevents effective binding to the AhR or precludes the receptor's activation in a manner that leads to the transcription of genes required for carcinogenic transformation.

Table 1: Comparative Carcinogenicity of 3-Methylcholanthrene and its Oxygenated Derivatives

| Compound | Carcinogenicity Classification |

| 3-Methylcholanthrene (3-MC) | Strongest Carcinogen |

| This compound | Non-carcinogenic |

| 1-Hydroxy-3-methylcholanthrene (B1201948) | Weakest Carcinogen |

| 2-Hydroxy-3-methylcholanthrene (B1205650) | Strongest Carcinogen |

| 3-Methylcholanthrene-2-one (B1201159) | Weaker than 3-MC |

Source: Based on findings from a comparative study on mouse skin. nih.gov

Correlation between Molecular Structure and DNA Adduct Formation Efficiency

The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov These adducts can cause mutations if not repaired, initiating the process of carcinogenesis. The efficiency of DNA adduct formation is highly dependent on the molecular structure of the PAH and its metabolites.

For 3-MC, metabolic activation is a prerequisite for its genotoxicity. nih.gov One proposed critical mechanism for this activation is one-electron oxidation, which forms a radical cation. nih.gov It is hypothesized that for 3-MC, this radical cation is then attacked by cellular nucleophiles, such as DNA, specifically at the C-1 position, leading to adduct formation. nih.gov

The structure of this compound directly impacts this proposed mechanism. The presence of the ketone group at the 1-position makes the compound non-carcinogenic. nih.gov This lack of activity is attributed to the inability of the 1-one derivative to undergo the same activation and binding process. The ketone at C-1 effectively blocks the site that is believed to be crucial for nucleophilic attack and subsequent DNA adduct formation via the radical cation pathway. nih.gov Therefore, the structural modification from a methylene (B1212753) group in the parent 3-MC to a carbonyl group in this compound is the determining factor for its dramatically reduced DNA adduct formation efficiency and consequent lack of carcinogenicity.

Structure-Dependent Modulation of Enzyme Induction and Gene Expression

3-Methylcholanthrene is a well-established and potent inducer of drug-metabolizing enzymes, particularly the cytochrome P450 enzymes CYP1A1 and CYP1A2. nih.govnih.gov This induction is mediated by the AhR and is a critical step in the metabolism of 3-MC itself, leading to both detoxification and metabolic activation. nih.gov The expression of these and other genes, such as those involved in phase II metabolism (e.g., GSTs, UGTs), is thus highly dependent on the structure of the activating ligand. nih.gov

The metabolic fate of 3-MC includes the formation of oxygenated derivatives like 1-hydroxy-3-methylcholanthrene and this compound. nih.govnih.gov The structure of these metabolites determines their subsequent biological activity and interaction with metabolic enzymes. A study on mouse skin homogenates suggested that the inability of the tissue to reduce the non-carcinogenic this compound back to the weakly carcinogenic 1-hydroxy metabolite could contribute to its lack of activity. nih.gov

This implies a highly structure-dependent modulation of enzyme activity. While the parent compound, 3-MC, strongly induces the enzymatic machinery that metabolizes it, the 1-one derivative appears to be a metabolic endpoint that is not readily converted into a reactive species. It does not effectively participate in the cycle of enzyme induction and metabolic activation that leads to the carcinogenicity of the parent compound. Furthermore, 3-MC can influence the expression of genes beyond metabolic enzymes, including those involved in cell cycle and oncogenesis, and this activity is also dependent on its structure and interaction with the AhR. nih.gov The structural alteration in this compound likely prevents it from modulating gene expression in the same oncogenic manner as 3-MC.

Table 2: Enzyme Induction by 3-Methylcholanthrene in Rats

| Enzyme | Fold Increase in Activity | Time Point |

| DT-diaphorase (liver cytosol) | 2.7-fold | Not specified |

| Vitamin K-dependent carboxylase (liver microsomes) | 1.5-fold | Not specified |

| NQO1 (liver) | ~3.8-fold | 15 days |

| ADH (liver) | ~15-fold | 1 day |

| UGT (liver) | ~4.5-fold | 1 day |

Source: Data compiled from studies on 3-MC induction in rats. nih.govnih.gov

Computational Chemistry Approaches to Structure-Activity Predictions

Computational chemistry provides powerful tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to predict and rationalize the biological activities of chemical compounds. These methods are used to correlate a molecule's structural or electronic features with its biological effects, such as receptor binding affinity or toxicity.

In the context of PAHs and the AhR, computational approaches can be used to model the ligand-receptor interaction. Molecular docking studies, for example, can predict the binding energy and conformation of a ligand within the AhR's binding pocket, providing a quantitative estimate of binding affinity. snu.ac.kr Such models can help explain why structural modifications, like the addition of a keto group in this compound, would alter its fit and interaction with the receptor compared to the parent 3-MC.

Furthermore, computational models can be used to analyze the electronic properties of molecules to predict their chemical reactivity. The hypothesis that one-electron oxidation is a key activation step for 3-MC carcinogenicity is a concept rooted in physical organic chemistry that can be modeled computationally. nih.gov Calculations of a molecule's ionization potential and the spin density of its radical cation can predict the most likely sites for metabolic attack or reaction with nucleophiles. For this compound, such calculations would likely show that the presence of the electron-withdrawing ketone group at C-1 alters the electronic distribution of the aromatic system, making the formation of a radical cation less favorable or altering its reactivity so that binding to DNA at that site is no longer a preferred pathway. QSAR models can integrate these and other calculated molecular descriptors to build predictive models for the carcinogenicity of a series of related compounds, rationalizing the observed inactivity of the 1-one derivative.

Future Research Directions and Unexplored Avenues

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

The application of high-throughput "omics" technologies offers a powerful, hypothesis-free approach to unraveling the complex biological activities of 3-Methylcholanthrene-1-one. mdpi.commdpi.com While studies on its parent compound, 3-MC, have demonstrated profound effects on gene expression, such as the induction of cytochrome P-450c mRNA, the specific molecular fingerprint of this compound is unknown. nih.govnih.gov Future research should focus on a multi-omics strategy to build a comprehensive picture of its cellular impact.

Genomics and Transcriptomics: Investigating changes in gene expression profiles in relevant cell lines (e.g., hepatocytes, skin cells) upon exposure to this compound can identify specific pathways it modulates. This could reveal whether it interacts with nuclear receptors or transcription factors, potentially in a different manner than 3-MC.

Proteomics: A deep dive into the proteome would uncover changes in protein abundance and post-translational modifications. This could identify specific enzymes involved in its further metabolism or cellular proteins it may interact with, providing direct mechanistic clues.

Metabolomics: Analyzing the global metabolic profile after exposure can identify downstream biochemical perturbations and potential secondary metabolites of this compound itself. This is crucial for understanding its complete biotransformation and systemic effects. stmjournals.com

An integrated multi-omics approach would allow for the construction of a systems-level model of the compound's activity, highlighting key nodes and pathways for further functional validation.

Table 1: Hypothetical Multi-Omics Investigation of this compound

| Omics Technology | Potential Research Question | Hypothetical Finding | Implication |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Does this compound alter gene expression in human liver cells? | Upregulation of genes involved in oxidative stress response pathways. | Suggests a potential mechanism of cellular defense or damage. |

| Proteomics (LC-MS/MS) | Which proteins are differentially expressed following exposure? | Downregulation of key enzymes in fatty acid metabolism. | Points to potential disruption of cellular energy homeostasis. |

| Metabolomics (GC-MS) | How does the cellular metabolome change in response to the compound? | Accumulation of specific lipid species and depletion of glutathione (B108866). | Indicates induction of oxidative stress and altered lipid processing. |

Advanced Computational Modeling for Predicting Molecular Interactions and Biotransformation Pathways

Computational modeling and in silico toxicology are indispensable tools for predicting the behavior of chemical compounds, thereby guiding and refining laboratory experiments. mdpi.com For this compound, where empirical data is sparse, computational approaches represent a critical and cost-effective first step in characterizing its potential interactions and metabolic fate.

Future research should leverage advanced computational tools for several key purposes:

Predicting Biotransformation: Software like BioTransformer can predict the subsequent metabolic products of this compound. biotransformer.ca This could reveal whether it is further metabolized into more or less active compounds, providing a roadmap for targeted analytical studies.